

An In-depth Technical Guide to the Physical and Chemical Properties of β -Homocyclocitral

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Compound of Interest

Compound Name: 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Introduction

β -Homocyclocitral, systematically known as 2,6,6-trimethylcyclohex-1-en-1-acetaldehyde, is a C11-apocarotenoid, a class of organic compounds derived from the oxidative cleavage of carotenoids. While its close analog, β -cyclocitral, has been the subject of numerous studies for its role in plant stress signaling and its potential as a bioactive compound, β -homocyclocitral remains a less explored yet equally intriguing molecule. Its unique structural features, combining a substituted cyclohexene ring with an acetaldehyde moiety, make it a valuable synthon in organic chemistry and a potential candidate for biological activity screening. This guide provides a comprehensive overview of the physical and chemical properties of β -homocyclocitral, along with detailed experimental protocols for its synthesis and analysis, to support further research and development in the chemical and pharmaceutical sciences.

Chemical Identity and Physical Properties

β -Homocyclocitral is a colorless to pale yellow liquid with a characteristic herbaceous aroma.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₈ O	[1]
Molecular Weight	166.26 g/mol	[1]
IUPAC Name	2-(2,6,6-trimethylcyclohexen-1-yl)acetaldehyde	[1]
CAS Number	472-66-2	[2]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	58-59 °C @ 0.4 mmHg	
Density	0.941 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.485	
Solubility	Insoluble in water, soluble in fat and alcohol.	[1][3]

Spectroscopic Characterization

The structural elucidation of β -homocyclocitral is primarily achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

A peer-reviewed study on the synthesis of β -homocyclocitral provides detailed ¹H and ¹³C NMR data, which are crucial for its unambiguous identification.[4]

¹H NMR (300 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
9.48	t, J = 2.2 Hz	1H	-CHO
3.05	br. s	2H	-CH ₂ -CHO
1.96	m	2H	Cyclohexene ring protons
1.59	m	2H	Cyclohexene ring protons
1.53	s	3H	C=C-CH ₃
1.44	m	2H	Cyclohexene ring protons
0.92	s	6H	gem-dimethyl (-C(CH ₃) ₂)

¹³C NMR (CDCl₃):

Chemical Shift (δ , ppm)	Carbon Type	Assignment
201.13	s	C=O (aldehyde)
132.37	s	C=C
128.40	s	C=C
43.64	t	-CH ₂ -CHO
39.06	t	Cyclohexene ring CH ₂
32.75	t	Cyclohexene ring CH ₂
27.92	q	gem-dimethyl (-C(CH ₃) ₂)
20.05	q	C=C-CH ₃
19.22	t	Cyclohexene ring CH ₂

Note: s = singlet, t = triplet, q = quartet, m = multiplet, br. s = broad singlet

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of β -homocyclocitral typically shows a molecular ion peak (M^+) at m/z 166, corresponding to its molecular weight.^[4] The fragmentation pattern provides further structural information.

Key Fragments in GC-MS Analysis:

m/z	Relative Intensity	Possible Fragment
151	High	$[M-CH_3]^+$
107	High	Further fragmentation
95	Moderate	Further fragmentation
81	High	Further fragmentation
69	Moderate	Further fragmentation

Data sourced from PubChem CID 61124

Infrared (IR) Spectroscopy

While a specific, peer-reviewed IR spectrum for β -homocyclocitral is not readily available in the searched literature, its characteristic absorption bands can be predicted based on its functional groups.

Predicted IR Absorption Bands:

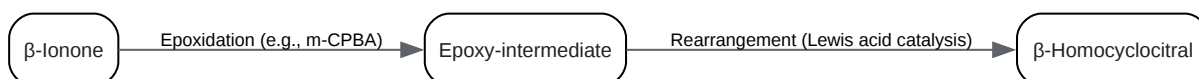
Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~2960-2850	C-H	Alkane stretching
~2720 and ~2820	C-H	Aldehyde C-H stretching (Fermi doublet)
~1725	C=O	Aldehyde carbonyl stretching
~1670	C=C	Alkene stretching

Chemical Synthesis and Reactivity

β -Homocyclocitral is a valuable intermediate in the synthesis of more complex molecules, such as drimane-related sesquiterpenes.[4]

Synthetic Pathway

An efficient, peer-reviewed synthesis of β -homocyclocitral starts from the commercially available β -ionone.[4] The overall transformation involves a one-carbon chain shortening.



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Caption: Synthetic route from β -ionone to β -homocyclocitral.

Experimental Protocol: Synthesis from β -Ionone

This protocol is adapted from the improved synthesis method described by de Jong et al.[4]

Materials:

- β -Ionone
- m-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (CH₂Cl₂)

- Aqueous sodium bicarbonate solution (NaHCO_3)
- Aqueous sodium sulfite solution (Na_2SO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Lewis acid catalyst (e.g., $\text{BF}_3 \cdot \text{OEt}_2$)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

- Epoxidation:
 - Dissolve β -ionone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
 - Add m-CPBA portion-wise to the stirred solution.
 - Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
 - Quench the reaction by adding aqueous sodium sulfite solution, followed by washing with aqueous sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxy-intermediate.
- Rearrangement:
 - Dissolve the crude epoxy-intermediate in an appropriate solvent (e.g., dichloromethane).
 - Add a catalytic amount of a Lewis acid (e.g., $\text{BF}_3 \cdot \text{OEt}_2$) to the solution.
 - Stir the reaction at room temperature and monitor by TLC.

- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purification:
 - Purify the crude β -homocyclocitral by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

Chemical Reactivity

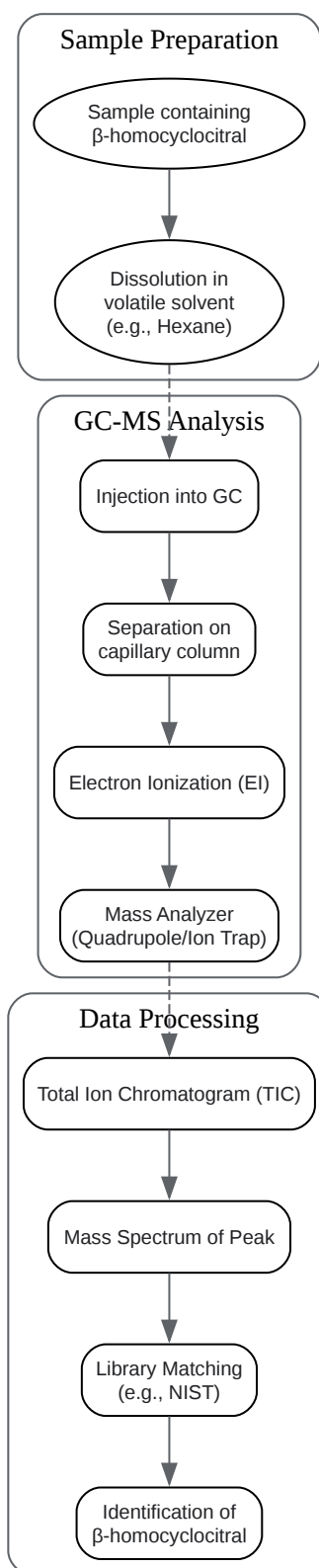
The chemical reactivity of β -homocyclocitral is dictated by its two primary functional groups: the aldehyde and the trisubstituted double bond.

- Aldehyde Group: The aldehyde functionality is susceptible to both oxidation and reduction.
 - Oxidation: Can be oxidized to the corresponding carboxylic acid, 2-(2,6,6-trimethylcyclohex-1-en-1-yl)acetic acid, using standard oxidizing agents (e.g., Jones reagent, PCC).
 - Reduction: Can be reduced to the primary alcohol, 2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethanol, using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
 - Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack, participating in reactions such as Wittig olefination, Grignard reactions, and cyanohydrin formation.
- Alkene Group: The double bond can undergo various addition reactions.
 - Hydrogenation: Catalytic hydrogenation can reduce the double bond, leading to the saturated aldehyde.
 - Halogenation: Reacts with halogens (e.g., Br_2) to form the dihalo-adduct.
 - Epoxidation: Can be epoxidized using peroxy acids.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like β -homocyclocitral.



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Caption: Workflow for the analysis of β -homocyclocitral by GC-MS.

General GC-MS Protocol:

- **Sample Preparation:** Dissolve the sample containing β -homocyclocitral in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 10 $\mu\text{g/mL}$.^[5]
- **Injection:** Inject 1 μL of the prepared sample into the GC injector (splitless mode).
- **Gas Chromatography:**
 - **Column:** Use a non-polar or semi-polar capillary column (e.g., DB-5ms).
 - **Carrier Gas:** Helium at a constant flow rate.
 - **Temperature Program:** An initial temperature of 50-70°C, held for a few minutes, followed by a ramp to a final temperature of 250-280°C.
- **Mass Spectrometry:**
 - **Ionization:** Electron Ionization (EI) at 70 eV.
 - **Scan Range:** Scan a mass-to-charge ratio (m/z) range of approximately 40-400 amu.
- **Data Analysis:** Identify β -homocyclocitral by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

Potential Applications in Drug Discovery and Development

While direct pharmacological studies on β -homocyclocitral are limited in the available literature, the biological activities of its structural analog, β -cyclocitral, provide a compelling rationale for its investigation. β -Cyclocitral has been shown to be a signaling molecule in plants, mediating responses to stress. Furthermore, many terpenoid and apocarotenoid scaffolds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.^[6]

Given its structural features, β -homocyclocitral could serve as:

- A lead compound for derivatization: The aldehyde and alkene functionalities provide handles for chemical modification to generate a library of analogs for biological screening.
- A scaffold for natural product synthesis: Its role as an intermediate in the synthesis of drimane sesquiterpenes highlights its utility in accessing complex molecular architectures with known biological relevance.^[4]

Conclusion

β -Homocyclocitral is a molecule with well-defined physical and chemical properties that make it a subject of interest for both synthetic chemists and researchers in the life sciences. This guide has consolidated the available spectroscopic data, provided a peer-reviewed synthetic protocol, and outlined analytical methodologies to facilitate further research. The exploration of its potential biological activities, drawing parallels with related natural products, opens up new avenues for its application in drug discovery and development.

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